molecular formula C13H17NO2 B7578258 2-[[Benzyl(ethyl)amino]methyl]prop-2-enoic acid

2-[[Benzyl(ethyl)amino]methyl]prop-2-enoic acid

Cat. No. B7578258
M. Wt: 219.28 g/mol
InChI Key: UXBREIJHPACWHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[Benzyl(ethyl)amino]methyl]prop-2-enoic acid, also known as Boc-lysine, is a chemical compound that belongs to the class of amino acids. It is a derivative of lysine that is widely used in scientific research due to its unique properties. Boc-lysine is commonly used as a building block for the synthesis of peptides and proteins.

Mechanism of Action

The mechanism of action of 2-[[Benzyl(ethyl)amino]methyl]prop-2-enoic acid is not well understood. However, it is believed that 2-[[Benzyl(ethyl)amino]methyl]prop-2-enoic acid acts as a nucleophile that can react with electrophiles such as activated carboxylic acids and isocyanates. 2-[[Benzyl(ethyl)amino]methyl]prop-2-enoic acid can also form hydrogen bonds with other amino acids in peptides and proteins, which can affect their conformation and stability.
Biochemical and Physiological Effects
2-[[Benzyl(ethyl)amino]methyl]prop-2-enoic acid has been shown to have various biochemical and physiological effects. It has been reported to have antimicrobial activity against gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. 2-[[Benzyl(ethyl)amino]methyl]prop-2-enoic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Moreover, 2-[[Benzyl(ethyl)amino]methyl]prop-2-enoic acid has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

2-[[Benzyl(ethyl)amino]methyl]prop-2-enoic acid has several advantages for lab experiments. It is readily available and can be synthesized using various methods. Moreover, 2-[[Benzyl(ethyl)amino]methyl]prop-2-enoic acid is stable and can be stored for long periods of time. However, 2-[[Benzyl(ethyl)amino]methyl]prop-2-enoic acid has some limitations. It is relatively expensive compared to other amino acids, which can limit its use in large-scale experiments. Moreover, 2-[[Benzyl(ethyl)amino]methyl]prop-2-enoic acid can be difficult to handle due to its low solubility in water and organic solvents.

Future Directions

There are several future directions for the research on 2-[[Benzyl(ethyl)amino]methyl]prop-2-enoic acid. One direction is to develop new methods for the synthesis of 2-[[Benzyl(ethyl)amino]methyl]prop-2-enoic acid that are more efficient and cost-effective. Another direction is to explore the potential of 2-[[Benzyl(ethyl)amino]methyl]prop-2-enoic acid as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Moreover, further research is needed to understand the mechanism of action of 2-[[Benzyl(ethyl)amino]methyl]prop-2-enoic acid and its interactions with other amino acids in peptides and proteins.
Conclusion
2-[[Benzyl(ethyl)amino]methyl]prop-2-enoic acid is a unique amino acid derivative that is widely used in scientific research for the synthesis of peptides and proteins. It has several biochemical and physiological effects and has potential as a therapeutic agent for various diseases. However, further research is needed to fully understand the mechanism of action of 2-[[Benzyl(ethyl)amino]methyl]prop-2-enoic acid and its potential applications in drug discovery and development.

Synthesis Methods

2-[[Benzyl(ethyl)amino]methyl]prop-2-enoic acid can be synthesized using various methods, including the Fmoc strategy, the Boc strategy, and the solid-phase peptide synthesis method. The Boc strategy is the most commonly used method for the synthesis of 2-[[Benzyl(ethyl)amino]methyl]prop-2-enoic acid. In this method, the amino group of lysine is protected with a Boc group, and the carboxylic acid group is activated with a coupling agent such as DCC (dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The resulting 2-[[Benzyl(ethyl)amino]methyl]prop-2-enoic acid can be deprotected with TFA (trifluoroacetic acid) to obtain the desired product.

Scientific Research Applications

2-[[Benzyl(ethyl)amino]methyl]prop-2-enoic acid is widely used in scientific research for the synthesis of peptides and proteins. It is commonly used as a building block for the synthesis of peptide libraries, which are used for drug discovery and development. 2-[[Benzyl(ethyl)amino]methyl]prop-2-enoic acid is also used in the synthesis of modified peptides and proteins, which have improved properties such as stability, solubility, and bioactivity. Moreover, 2-[[Benzyl(ethyl)amino]methyl]prop-2-enoic acid is used in the synthesis of peptide nucleic acids (PNAs), which are used as probes for gene expression analysis and as therapeutic agents for various diseases.

properties

IUPAC Name

2-[[benzyl(ethyl)amino]methyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-3-14(9-11(2)13(15)16)10-12-7-5-4-6-8-12/h4-8H,2-3,9-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBREIJHPACWHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)CC(=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[Benzyl(ethyl)amino]methyl]prop-2-enoic acid

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